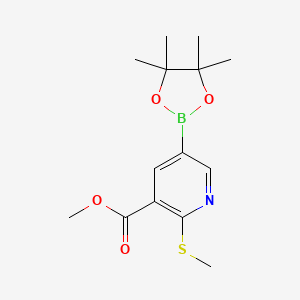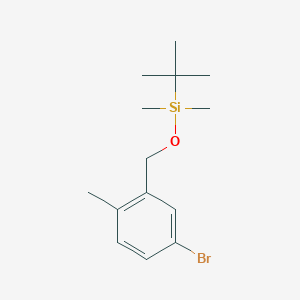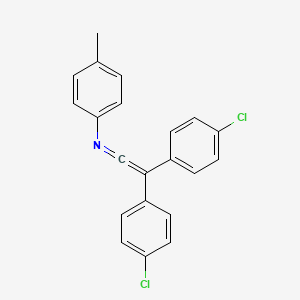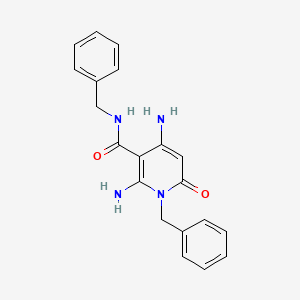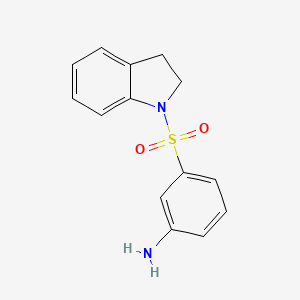
3-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline: is a compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of an indole ring system, which is known for its biological activity and importance in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield sulfide derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline is used as a building block for the synthesis of more complex molecules. Its indole ring system is a key structural motif in many natural products and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities .
Medicine: In medicine, indole derivatives, including this compound, are investigated for their therapeutic potential. They are explored as potential treatments for various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Wirkmechanismus
The mechanism of action of 3-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline involves its interaction with specific molecular targets in the body. The indole ring system can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving oxidative stress, inflammation, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
- 3-(2,3-Dihydro-1H-indole-1-sulfonyl)benzoic acid
- 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
- Indoline-based 1,2,4-triazoles
Comparison: Compared to these similar compounds, 3-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline is unique due to its specific substitution pattern on the indole ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
91619-40-8 |
|---|---|
Molekularformel |
C14H14N2O2S |
Molekulargewicht |
274.34 g/mol |
IUPAC-Name |
3-(2,3-dihydroindol-1-ylsulfonyl)aniline |
InChI |
InChI=1S/C14H14N2O2S/c15-12-5-3-6-13(10-12)19(17,18)16-9-8-11-4-1-2-7-14(11)16/h1-7,10H,8-9,15H2 |
InChI-Schlüssel |
DFHARDNHOMRMDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine](/img/structure/B13989373.png)
![4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline)](/img/structure/B13989383.png)
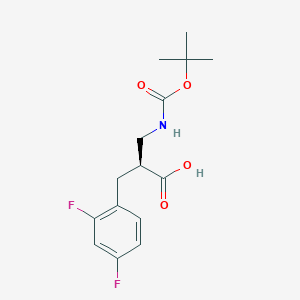
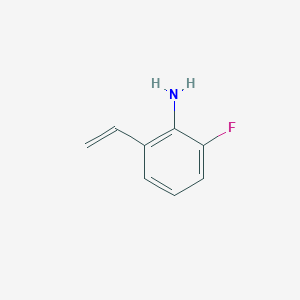
![6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13989407.png)
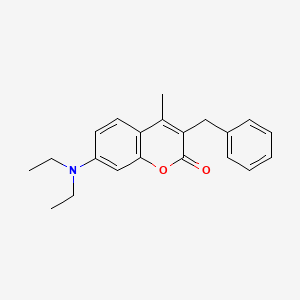

![1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone](/img/structure/B13989419.png)
